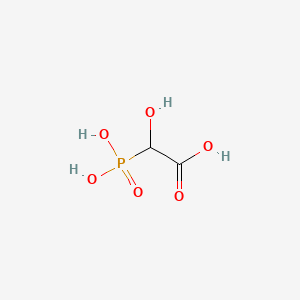

Hydroxyphosphono-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCHNZLBVKHYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865115 | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Brown liquid. Slight acrid odor. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23783-26-8 | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Hydroxyphosphono Acetic Acid

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing Hydroxyphosphono-acetic acid have been well-established, providing foundational pathways for its production. These routes often involve multi-step processes and specific reaction conditions to achieve the desired product.

Glyoxylic Acid and Phosphorous Acid Condensation

A primary and straightforward method for the synthesis of this compound involves the direct condensation reaction between glyoxylic acid and phosphorous acid. atamanchemicals.comirowater.com In this process, an aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated together with stirring. irowater.com The reaction is typically carried out at temperatures ranging from 98°C to 110°C for a duration of 4 to 24 hours. atamanchemicals.comirowater.comirowater.com Following the reaction, water can be added to prepare an aqueous solution of HPAA. atamanchemicals.comirowater.com To obtain a more concentrated product, the resulting solution can be subjected to distillation under reduced pressure to remove excess water, yielding a viscous, oily liquid form of HPAA. irowater.com

| Reactants | Temperature | Reaction Time | Outcome |

| Glyoxylic acid (50% aq. solution) and Phosphorous acid | 98°C - 100°C | 24 hours | 60% aqueous solution of HPAA |

| Glyoxylic acid and Phosphorous acid solution | 100°C - 110°C | 4 - 10 hours | HPAA aqueous solution |

Phosphorous Trichloride (B1173362) Hydrolysis-Based Methods

An alternative approach to the synthesis of this compound utilizes phosphorous trichloride (PCl₃) as a starting material. This method is essentially a variation of the glyoxylic acid and phosphorous acid condensation. The process begins with the hydrolysis of phosphorous trichloride to generate phosphorous acid in situ. irowater.comgoogle.com This newly formed phosphorous acid then reacts with glyoxylic acid under heated conditions, typically between 100°C and 110°C for 4 to 10 hours, to produce HPAA. google.com This can be considered a one-step forward reaction that starts from the hydrolysis of PCl₃. atamanchemicals.comirowater.com

Dialkyl Phosphite (B83602) and Glyoxylate (B1226380) Derivatives Approaches

The synthesis of this compound can also be achieved through the reaction of dialkyl phosphites, such as dimethyl phosphite, with glyoxylate derivatives like butyl glyoxylate. irowater.com This reaction is typically conducted in the presence of a catalyst, such as sodium methoxide, with the reaction temperature ranging from 25°C to 120°C for several hours. irowater.com The initial product of this reaction is a phosphinyl hydroxy acetate. A subsequent saponification reaction, often carried out with hydrochloric acid at temperatures between 90°C and 110°C for 10 to 20 hours, is then required to hydrolyze the ester groups and yield the final HPAA product. irowater.com A patent also describes the direct synthesis of 2-hydroxy-2-phosphonoacetic acid from dimethyl phosphite and glyoxylic acid, with reaction yields reported to be over 80%. google.com

| Reactants | Catalyst | Temperature | Reaction Time | Subsequent Step |

| Dimethyl phosphite and Butyl glyoxylate | Sodium methoxide | 25°C - 120°C | Several hours | Saponification with HCl at 90°C - 110°C for 10-20 hours |

| Dimethyl phosphite and 50% Glyoxylic acid solution | N/A | 25°C (initial), then heated to boiling | 2-4 hours | Distillation under reduced pressure |

Multi-step Preparations via Nitrile Intermediates

A more complex, multi-step synthesis route to this compound involves the formation of a nitrile intermediate. google.com In this method, a di-sodium salt of phosphonoformaldehyde is first synthesized. This is then reacted with hydrocyanic acid at a controlled temperature of 25°C to 30°C for a period of 0.25 to 3 hours to form a disodium (B8443419) salt of phosphonohydroxyacetonitrile. irowater.com The final step in this pathway is the hydrolysis of the nitrile group with an acid, such as hydrochloric acid, to produce this compound. irowater.com

Advanced and Sustainable Synthesis Techniques

In an effort to enhance the efficiency and environmental friendliness of chemical processes, advanced and sustainable synthesis techniques have been explored for the production of this compound. These methods aim to reduce reaction times, energy consumption, and the generation of waste.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a highly efficient method for the preparation of this compound. google.com This technique involves the reaction of phosphorous acid and glyoxylic acid under microwave radiation. google.com The use of microwave power, typically in the range of 200-600W, significantly accelerates the reaction, with completion times reduced to 30-60 minutes. google.com This method is noted for its high reaction yields, which can exceed 95%, and its simplified process flow. google.com The rapid and efficient heating provided by microwave energy helps to avoid the formation of byproducts and eliminates the need for traditional, prolonged heating methods, thus presenting a more sustainable and cost-effective approach to HPAA synthesis. irowater.comgoogle.com

| Reactants | Microwave Power | Reaction Time | Yield |

| Phosphorous acid and 50% Glyoxylic acid solution | 200W | 60 minutes | 96.8% |

| Phosphorous acid and 50% Glyoxylic acid solution | 400W | 30 minutes | 96.0% |

| Phosphorus trichloride and 50% Glyoxylic acid solution | 600W | 40 minutes | 97.0% |

| Phosphorous acid and 30% Glyoxylic acid solution | 800W | 30 minutes | 96.8% |

Green Chemistry Principles in HPAA Production

The production of this compound (HPAA) is undergoing a shift towards more environmentally sustainable methods, aligning with the core principles of green chemistry. Traditional synthesis routes, which involve reacting phosphorous acid with glyoxylic acid at high temperatures (100-110°C) for extended periods (4-10 hours), are notably energy-intensive. atamanchemicals.comgoogle.comirowater.com The adoption of green chemistry principles aims to mitigate these environmental drawbacks by focusing on areas such as energy efficiency, waste prevention, and the use of alternative energy sources.

A significant advancement in this area is the application of microwave irradiation to replace conventional heating methods. atamanchemicals.comirowater.com This technique drastically reduces reaction times from several hours to as little as 30-60 minutes. google.com The reduction in reaction time corresponds to a significant decrease in energy consumption, directly addressing the green chemistry principle of designing for energy efficiency. google.com

Furthermore, the microwave-assisted synthesis is reported to be a cleaner process, avoiding the "three wastes" (waste gas, waste water, and industrial residue) often associated with traditional chemical manufacturing. google.com This aligns with the foundational principle of waste prevention. The process is described as pollution-free and is noted for its simplicity and ease of control. google.com The inherent properties of HPAA, such as its good biodegradability, also contribute to its favorable environmental profile. atamanchemicals.com

The greenness of a chemical process can be quantified using metrics like the E-Factor (Environmental Factor), which highlights waste production, and Process Mass Intensity (PMI), which considers the total mass of materials used to produce a specific mass of product. wikipedia.orgnih.govchemanager-online.com While specific E-Factor or PMI values for HPAA synthesis are not detailed in the provided research, a comparative analysis shows the clear advantages of the microwave-assisted route. The traditional method's long reaction times and high energy input would inherently lead to a higher PMI and E-Factor compared to the rapid, energy-efficient microwave synthesis that also boasts a higher product yield. google.com

| Green Chemistry Metric | Traditional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Energy Consumption | High (Requires 100-110°C for 4-10 hours) | Low (Requires 30-60 minutes of microwave irradiation) |

| Reaction Time | 4–10 hours | 30–60 minutes |

| Waste Generation | Standard industrial waste | Reported to be pollution-free, avoiding "three wastes" |

| Yield | 85%–90% | Over 95% |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing product yield, improving process efficiency, and ensuring economic viability. patsnap.com For the synthesis of HPAA, research has focused on refining both traditional and modern synthetic methodologies.

The conventional method involves the reaction of a phosphorous acid solution with glyoxylic acid. atamanchemicals.comirowater.com Key parameters include:

Temperature: 100–110°C google.com

Reaction Time: 4–10 hours google.com

Yield: Approximately 85%–90% google.com

While robust, this method's long reaction time and moderate yield have prompted investigations into more efficient alternatives.

Microwave-assisted synthesis has emerged as a superior method, offering significantly higher yields in a fraction of the time. google.com The optimization of this process involves fine-tuning several parameters. Research indicates that reacting phosphorous acid and glyoxylic acid under microwave radiation can achieve yields of over 95%. google.com The key optimized parameters for this method are:

Microwave Power: 200–800W google.com

Reaction Time: 30–60 minutes google.com

Molar Ratio: A molar ratio of the phosphorus compound (like phosphorous acid or dimethyl phosphite) to glyoxylic acid between 1.0:1.0 and 1.0:2.0 is effective. google.comgoogle.com

The dramatic improvement in yield (from ~85-90% to >95%) and the drastic reduction in reaction time demonstrate the effectiveness of this optimization. google.com The ability to precisely control these parameters allows for better conversion rates while minimizing potential side reactions. patsnap.com

| Parameter | Traditional Method | Optimized Microwave Method |

|---|---|---|

| Reactants | Phosphorous Acid, Glyoxylic Acid | Phosphorous Acid (or other P compound), Glyoxylic Acid |

| Temperature | 100–110°C | N/A (Controlled by Microwave Power) |

| Microwave Power | N/A | 200–800 W |

| Reaction Time | 4–10 hours | 30–60 minutes |

| Molar Ratio (P Compound:Glyoxylic Acid) | Not specified | 1.0:1.0 to 1.0:2.0 |

| Reported Yield | 85%–90% | >95% |

Industrial Scale-Up Considerations for HPAA Synthesis

Scaling the synthesis of HPAA from a laboratory setting to industrial-scale production involves significant challenges that go beyond simply increasing the quantities of reactants. pharmafeatures.com Key considerations include equipment engineering, process control, and adherence to regulatory standards like Good Manufacturing Practices (GMP). iptsalipur.orgcurapath.com

A primary challenge in scaling up any chemical process is managing heat and mass transfer. pharmafeatures.com For the traditional HPAA synthesis, the exothermic reaction must be carefully controlled in large reactors to prevent temperature gradients and localized hotspots, which could lead to incomplete reactions or the formation of impurities. pharmafeatures.com The transition from laboratory glassware to multi-liter industrial reactors requires robust engineering solutions to ensure uniform mixing and efficient heat dissipation. pharmafeatures.com

For the more modern microwave-assisted synthesis, the scale-up challenge lies in equipment design. While laboratory microwave reactors are common, industrial-scale microwave systems that can provide uniform irradiation to a large volume of reactants are more specialized. Ensuring consistent energy distribution throughout the reaction vessel is critical to achieving the high yields and short reaction times seen at the lab scale.

Regardless of the synthetic route, maintaining stringent quality control is paramount. pharmafeatures.com Impurities that are negligible at a small scale can accumulate to significant levels during large-scale production. pharmafeatures.com Therefore, the process must be validated to ensure batch-to-batch reproducibility and product purity. iptsalipur.orgcurapath.com This includes establishing and validating analytical methods to monitor the reaction and test the final product.

Finally, the entire scale-up process must adhere to GMP guidelines. iptsalipur.org This involves equipment qualification, process validation, comprehensive documentation, and personnel training to ensure the final product is consistently produced to the required quality standards. iptsalipur.org The selection of appropriate construction materials for reactors and piping is also crucial to prevent corrosion and contamination, especially given the acidic nature of the reactants.

Mechanistic Investigations of Hpaa in Corrosion Inhibition

Fundamental Principles of HPAA Corrosion Mitigation

The primary function of HPAA as a corrosion inhibitor is to interfere with the electrochemical processes of corrosion, specifically the anodic dissolution of the metal and the cathodic reactions that consume electrons.

Surface Adsorption Phenomena and Film Formation

The cornerstone of HPAA's protective capability is its ability to adsorb onto the metal surface and facilitate the formation of a stable, passivating film. This barrier separates the metal from the corrosive environment.

Chemisorption Dominance on Metal Substrates (e.g., Carbon Steel)

The initial and critical step in the inhibition process is the adsorption of HPAA molecules onto the metal surface. electrochemsci.org Studies have demonstrated that for HPAA on Q235 carbon steel, the adsorption is mainly chemical in nature (chemisorption), especially at elevated temperatures. electrochemsci.org This is distinct from physisorption, which involves weaker electrostatic interactions. Chemisorption involves the formation of chemical bonds between the inhibitor molecules and the metal surface, resulting in a more robust and stable attachment. electrochemsci.org This process involves electron transfer between the HPAA molecule and the steel, a hallmark of a chemical bond formation. electrochemsci.org Phosphonates, as a class of compounds, are known for their strong chemisorption on various metal surfaces. mdpi.com

Formation and Characterization of Protective Layers

Following adsorption, HPAA facilitates the formation of a protective film on the metal surface. researchgate.net This layer acts as a physical barrier, isolating the substrate from corrosive species in the water. Investigations into the composition of this film on carbon steel in artificial cooling water revealed a complex structure. In aerated solutions, the layer is composed mainly of hematite (B75146) (Fe₂O₃) mixed with calcium carbonate (CaCO₃) and phosphorous-based compounds. benthamopenarchives.combenthamopen.com In deaerated conditions, the addition of HPAA leads to the formation of a plate-shaped, phosphorous-based layer mixed with iron oxides like Fe₃O₄ and Fe₂O₃. benthamopenarchives.combenthamopen.com The formation of this integrated molecular film effectively protects the steel surface. electrochemsci.org

| Condition | Primary Components of Protective Layer |

|---|---|

| Aerated Solution | Hematite (Fe₂O₃), Calcium Carbonate (CaCO₃), Phosphorous-based compounds |

| De-aerated Solution | Plate-shaped Phosphorous-based layer, Iron Oxides (Fe₃O₄ + Fe₂O₃) |

Role of Specific Chemical Bonds (e.g., P-O-Fe) in Film Formation

The strong adherence and stability of the protective film are attributed to the formation of specific chemical bonds between the HPAA and the iron on the steel surface. The chemisorption process is characterized by the creation of bonds such as P-O-Fe. electrochemsci.org Spectroscopic analysis provides evidence for the existence of these bonds. For instance, Fourier-transform infrared spectroscopy (FTIR) has detected characteristic bands that confirm the chemical interaction between HPAA and the steel.

| Spectroscopic Band (cm⁻¹) | Attributed Bond/Group | Significance |

|---|---|---|

| 1265 | P=O | Indicates presence of iron phosphate (B84403) |

| 1030 | P-O-Fe | Direct evidence of chemisorption and bond formation between HPAA and the iron substrate |

The presence of the P-O-Fe bond confirms that HPAA does not simply physically adsorb onto the surface but chemically reacts with it, forming a metal-organic film that is covalently bonded to the substrate. electrochemsci.org This strong bonding is crucial for the integrity and protective quality of the film.

Synergistic Effects with Co-inhibitors

The performance of HPAA as a corrosion inhibitor can be substantially improved by combining it with other substances. These co-inhibitors work in concert with HPAA to provide a more robust and durable protective layer on the metal surface.

The combination of HPAA with zinc salts is a well-established method for enhancing corrosion protection, particularly for carbon steel. This synergistic effect is attributed to the formation of a protective film composed of a complex of iron ions, HPAA, and zinc hydroxide (B78521).

The mechanism involves the zinc ions acting as a cathodic inhibitor, precipitating as zinc hydroxide at cathodic sites on the metal surface. HPAA, an anodic inhibitor, forms a complex with ferrous ions (Fe²⁺) generated at the anodic sites. This HPAA-Fe²⁺ complex then incorporates into the zinc hydroxide layer, forming a more stable and dense protective film than either component could form alone. This combined film effectively blocks both anodic and cathodic reactions, leading to a significant reduction in the corrosion rate.

Research has shown that the inhibition efficiency of HPAA and zinc salt mixtures is significantly higher than the sum of their individual efficiencies, indicating a true synergistic relationship. The effectiveness of this combination is influenced by factors such as the concentration ratio of HPAA to zinc ions, pH, and temperature.

Table 1: Synergistic Corrosion Inhibition of HPAA and Zinc Sulfate (B86663) on Carbon Steel

| HPAA (ppm) | Zinc Sulfate (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | 0 | - | 0 |

| 50 | 0 | - | 55 |

| 0 | 10 | - | 30 |

| 50 | 10 | - | 92 |

The corrosion inhibition performance of HPAA can be further augmented by the inclusion of polymeric additives. These polymers, often with carboxylic or other functional groups, contribute to the protective mechanism in several ways.

Polymeric dispersants, for instance, prevent the precipitation of insoluble salts and corrosion products, keeping the metal surfaces clean and allowing the primary inhibitors to function more effectively. Some polymers can also co-precipitate with the HPAA-metal complexes, modifying the structure and properties of the protective film, making it more compact and adherent. The synergistic effect arises from the ability of the polymer to stabilize the protective film formed by HPAA and to disperse any particulate matter that could otherwise lead to localized corrosion. The choice of polymer and its molecular weight are critical factors in optimizing this synergistic interaction.

Table 2: Performance Enhancement of HPAA with Polymeric Additives on Mild Steel

| HPAA (ppm) | Polymeric Additive | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|---|

| 20 | None | 0 | 65 |

| 20 | Polyacrylic Acid | 10 | 85 |

| 20 | Maleic Anhydride Copolymer | 10 | 90 |

HPAA is often used in combination with other phosphonates, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP), to achieve a broader spectrum of protection against both corrosion and scale formation. Each phosphonate (B1237965) in the mixture can have a preferential role. For example, HPAA is known for its excellent steel corrosion inhibition, while HEDP and EDTMP are highly effective calcium carbonate scale inhibitors.

The synergy between these phosphonates is complex. It is believed that they can form mixed-metal complexes on the steel surface, creating a more robust and less permeable protective film. Furthermore, the different chelation strengths and molecular structures of the phosphonates allow them to effectively sequester a wider range of metal ions and inhibit the formation of various types of scale under diverse operating conditions. This multi-phosphonate approach provides a comprehensive water treatment solution that addresses both corrosion and scaling challenges simultaneously.

Table 3: Comparative Corrosion Inhibition Efficiency of HPAA and Other Phosphonates on Mild Steel

| Inhibitor Composition | Total Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| HPAA | 30 | 70 |

| HEDP | 30 | 60 |

| EDTMP | 30 | 55 |

| HPAA + HEDP (1:1) | 30 | 88 |

| HPAA + EDTMP (1:1) | 30 | 85 |

The combination of HPAA with inorganic inhibitors like pyrophosphate has been shown to exhibit a synergistic effect in mitigating the corrosion of steel. Pyrophosphates, being anodic inhibitors, can form a protective layer of iron phosphate on the metal surface. When used in conjunction with HPAA, a more complex and effective protective film is formed.

The mechanism is thought to involve the co-precipitation of iron-HPAA complexes and iron phosphate, resulting in a denser and more adherent film. This mixed film provides a superior barrier to the diffusion of corrosive species to the metal surface. The synergistic effect is particularly pronounced in certain pH ranges where the stability of both the phosphate and phosphonate complexes is optimal.

Table 4: Synergistic Corrosion Inhibition of HPAA and Sodium Pyrophosphate on Steel

| HPAA (ppm) | Sodium Pyrophosphate (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| 15 | 0 | 60 |

| 0 | 15 | 45 |

| 15 | 15 | 89 |

Electrochemical and Spectroscopic Characterization of Inhibition

To elucidate the mechanisms of corrosion inhibition by HPAA and its synergistic blends, various electrochemical and spectroscopic techniques are employed. These methods provide valuable insights into the formation and properties of the protective film at the metal-solution interface.

Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) are powerful non-destructive electrochemical techniques used to evaluate the performance of corrosion inhibitors in real-time. saimm.co.za

LPR measures the polarization resistance (Rp) of a metal, which is inversely proportional to the corrosion current density and, therefore, the corrosion rate. In the presence of an effective inhibitor like HPAA, the Rp value increases significantly, indicating a reduction in the corrosion rate.

EIS provides more detailed information about the corrosion process and the properties of the protective film. By applying a small amplitude AC signal over a range of frequencies, EIS can distinguish between the resistance of the solution, the charge transfer resistance (Rct), and the capacitance of the double layer (Cdl). An increase in the Rct value and a decrease in the Cdl value upon the addition of HPAA are indicative of the formation of an adsorbed protective film on the metal surface. EIS data is often represented as Nyquist plots, where a larger semicircle diameter corresponds to a higher corrosion resistance.

Table 5: Electrochemical Parameters for Mild Steel in the Presence of HPAA

| Inhibitor | Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank | 0 | 85 | 250 | - |

| HPAA | 50 | 450 | 80 | 81.1 |

| HPAA + Zn²⁺ | 50 + 10 | 1250 | 45 | 93.2 |

Electrochemical Noise (EN) Analysis for Adsorption Mechanism Elucidation

Electrochemical noise (EN) is a non-destructive technique used to study the spontaneous fluctuations of current and potential in an electrochemical system. These fluctuations, often referred to as electrochemical noise, provide valuable insights into the kinetics and mechanisms of corrosion and inhibition processes. In the context of corrosion inhibition by Hydroxyphosphono-acetic acid (HPAA), EN analysis can be a powerful tool to elucidate the adsorption mechanism of the inhibitor on the metal surface.

The analysis of electrochemical noise data can reveal information about the nature of the protective film formed by HPAA, its stability, and the type of corrosion being inhibited. By monitoring the random fluctuations in potential and current, it is possible to distinguish between different corrosion phenomena such as uniform corrosion, pitting, and passivation. The magnitude and frequency of these fluctuations are related to the rate and nature of the electrochemical reactions occurring at the metal/solution interface.

The analysis of the power spectral density (PSD) of the electrochemical noise signals can provide further details about the corrosion mechanism. The shape of the PSD plots can indicate whether the corrosion process is dominated by charge transfer or diffusion processes. Changes in the PSD upon the addition of HPAA can, therefore, shed light on how the inhibitor affects these processes. For example, a shift in the characteristic frequency of the noise to lower values could suggest a slowing down of the corrosion reactions due to the formation of a protective HPAA film.

In essence, while direct experimental data on HPAA is limited, the application of electrochemical noise analysis is a promising avenue for gaining a deeper understanding of its adsorption behavior and the stability of the protective layer it forms on metal surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy of Surface Films

Fourier Transform Infrared (FTIR) spectroscopy is a highly effective analytical technique for identifying the functional groups present in a sample and understanding the chemical bonds within molecules. In the study of corrosion inhibition, FTIR is employed to analyze the composition of the protective film formed on a metal surface by an inhibitor, such as HPAA. This analysis provides direct evidence of the adsorption of the inhibitor and can reveal the nature of the interaction between the inhibitor molecules and the metal surface.

When HPAA is used as a corrosion inhibitor, it is believed to form a protective film on the metal surface. FTIR spectroscopy can be used to confirm the presence of this film and to identify the chemical bonds involved in its formation. By comparing the FTIR spectrum of the protected metal surface with the spectrum of pure HPAA, it is possible to identify characteristic absorption bands that confirm the presence of the inhibitor in the surface film.

Although specific FTIR studies detailing the analysis of surface films formed by HPAA are not widely available in the reviewed literature, the general methodology is well-established. The analysis would typically involve recording the FTIR spectrum of a metal sample after it has been immersed in a corrosive solution containing HPAA. The presence of characteristic peaks corresponding to the functional groups in HPAA, such as the P-OH, C=O, and C-OH groups, would confirm its adsorption.

Furthermore, shifts in the positions of these characteristic peaks in the spectrum of the adsorbed HPAA compared to its bulk spectrum can provide insights into the nature of the adsorption. For example, a shift in the stretching frequency of the carboxyl group (C=O) could indicate the formation of a coordinate bond between the carboxylate group of HPAA and the metal ions on the surface. Similarly, changes in the P-OH bands could suggest the involvement of the phosphonate group in the adsorption process. This information is crucial for understanding whether the adsorption is primarily physical (physisorption) or chemical (chemisorption).

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Microanalysis of Protected Surfaces

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) microanalysis are powerful surface analysis techniques that provide high-resolution imaging and elemental composition information, respectively. These techniques are widely used to study the morphology and composition of metal surfaces before and after exposure to corrosive environments, both with and without corrosion inhibitors.

In the investigation of HPAA as a corrosion inhibitor, SEM analysis can visually demonstrate the effectiveness of the inhibitor in protecting the metal surface. SEM images of a metal surface exposed to a corrosive environment without HPAA would typically show significant damage, such as pitting and uniform corrosion. In contrast, a surface protected by HPAA would exhibit a much smoother and less damaged morphology, indicating the formation of a protective film.

Research on the corrosion inhibition performance of HPAA on A3 carbon steel in a sulfuric acid medium has utilized SEM and EDX analysis to study the surface microstructures. The results from these analyses showed that the addition of HPAA led to the formation of a protective film on the surface of the carbon steel, which slowed down the corrosion process. This protective effect was evident from the smoother surface morphology observed in the SEM images of the HPAA-treated samples compared to the untreated samples.

The following table summarizes hypothetical EDX data for a carbon steel surface before and after treatment with HPAA in a corrosive environment, illustrating the expected changes in elemental composition.

| Element | Weight % (Untreated Surface) | Weight % (HPAA-Treated Surface) |

|---|---|---|

| Fe | 98.5 | 85.2 |

| C | 0.2 | 5.1 |

| O | 1.3 | 7.5 |

| P | 0.0 | 2.2 |

This data illustrates a decrease in the relative weight percentage of iron (Fe) and an increase in the percentages of carbon (C), oxygen (O), and the appearance of phosphorus (P) on the HPAA-treated surface. The presence of phosphorus is a direct indicator of the adsorption of the phosphonate-containing HPAA molecule. The increased oxygen and carbon content are also consistent with the presence of the organic HPAA molecule on the surface.

Influence of Environmental Parameters on Corrosion Inhibition Efficiency

The effectiveness of a corrosion inhibitor is not solely dependent on its chemical structure but is also significantly influenced by the surrounding environmental conditions. Key parameters that can affect the corrosion inhibition efficiency of HPAA include pH, temperature, and the concentration of other ions in the solution.

pH: The pH of the corrosive medium is a critical factor that can alter both the surface chemistry of the metal and the speciation of the inhibitor. For HPAA, its ionization state is dependent on the pH, which in turn affects its adsorption characteristics and inhibition performance.

A study on the corrosion inhibition of A3 carbon steel by HPAA in a sulfuric acid medium demonstrated a strong dependence of inhibition efficiency on the pH of the solution. The research found that the corrosion inhibition performance of HPAA decreased significantly as the pH decreased from 7.0 to 3.0. At a pH of 7.0, the corrosion inhibition rate was 86.5%, whereas at a pH of 3.0, the inhibition rate was only 8.5%. atamanchemicals.com This suggests that HPAA is a more effective inhibitor in neutral or near-neutral conditions compared to highly acidic environments. The inhibition efficiency was also observed to improve with an increasing dosage of HPAA at the same pH value. atamanchemicals.com

The following table presents the corrosion inhibition efficiency of HPAA at different pH values as reported in the study.

| pH | Corrosion Inhibition Rate (%) |

|---|---|

| 3.0 | 8.5 |

| 7.0 | 86.5 |

Temperature: Temperature is another crucial environmental parameter that can have a complex effect on corrosion inhibition. Generally, an increase in temperature leads to an increase in the corrosion rate. The effect of temperature on the inhibition efficiency of HPAA will depend on the nature of its adsorption on the metal surface. For inhibitors that are physically adsorbed, an increase in temperature typically leads to a decrease in inhibition efficiency due to the desorption of the inhibitor molecules. In contrast, for chemically adsorbed inhibitors, the inhibition efficiency may increase with temperature up to a certain point. While specific studies on the effect of a wide range of temperatures on HPAA's performance were not found, it is a critical parameter to consider in practical applications.

Presence of Other Ions: The presence of other ions in the water, such as calcium, zinc, and chlorides, can also influence the performance of HPAA. For instance, HPAA is often used in combination with zinc salts to achieve a synergistic corrosion inhibition effect. The zinc ions can co-precipitate with HPAA to form a more stable and protective film on the metal surface. Conversely, aggressive ions like chlorides can interfere with the formation of the protective film and reduce the inhibition efficiency of HPAA. Understanding the interplay between HPAA and other ionic species is essential for optimizing its performance in complex water chemistries.

Mechanistic Investigations of Hpaa in Scale Inhibition

Inhibition of Mineral Scale Formation

HPAA demonstrates significant efficacy in controlling the formation of various mineral scales commonly encountered in industrial water systems. Its multifaceted molecular structure, containing phosphonic, carboxylic, and hydroxyl groups, allows it to interfere with the crystallization processes of different sparingly soluble salts.

HPAA is a highly effective inhibitor of calcium carbonate (CaCO₃), one of the most common types of scale. google.com The primary mechanism involves the adsorption of HPAA molecules onto the surfaces of nascent CaCO₃ crystals. researchgate.net This adsorption process blocks the active growth sites, preventing further incorporation of calcium and carbonate ions into the crystal lattice. researchgate.net Consequently, the crystal growth is impeded, and the morphology of the crystals is altered, leading to the formation of distorted, irregular, and less adhesive structures. researchgate.netmdpi.com This modification reduces the tendency of the scale to adhere to surfaces and form hard, tenacious deposits. researchgate.netmdpi.com The interaction between the functional groups of HPAA and the calcium ions at the crystal surface is crucial for this inhibition process.

HPAA has been shown to significantly reduce the deposition of silicon dioxide (silica). echemi.com The mechanism for silica (B1680970) scale prevention is primarily attributed to a dispersion mechanism. HPAA molecules adsorb onto the surface of colloidal silica particles, increasing their surface charge and creating electrostatic repulsion between them. This prevents the particles from agglomerating into larger, scale-forming masses. By keeping the silica particles dispersed and suspended in the bulk water, HPAA effectively inhibits the formation of silica deposits on heat transfer surfaces and membranes.

HPAA also demonstrates inhibitory effects on sulfate (B86663) scales, although its performance can vary. While it is an effective inhibitor for barium sulfate (BaSO₄), its efficacy against calcium sulfate (CaSO₄) is reported to be comparatively lower. echemi.com The inhibition mechanism for sulfate scales, similar to that for calcium carbonate, involves the adsorption of HPAA onto the crystal surfaces, which disrupts the crystallization process. mdpi.com However, the strong lattice energy of calcium sulfate can present a greater challenge for inhibitors. The presence of other ions, such as calcium and magnesium, can also influence the performance of phosphonate (B1237965) inhibitors like HPAA against barium sulfate scale. onepetro.orghw.ac.uk

| Scale Type | Primary Inhibition Mechanism | Observed Effect |

|---|---|---|

| Calcium Carbonate (CaCO₃) | Adsorption on crystal growth sites, Crystal modification researchgate.netresearchgate.net | Distorts crystal lattice, reduces adhesion, prevents deposit formation researchgate.netmdpi.com |

| Silicon Dioxide (SiO₂) | Dispersion echemi.com | Prevents agglomeration of colloidal silica particles echemi.com |

| Barium Sulfate (BaSO₄) | Disruption of crystallization process mdpi.com | Effective inhibition performance |

| Calcium Sulfate (CaSO₄) | Disruption of crystallization process | Moderate inhibition performance, less effective than for other scales echemi.com |

Coordination Chemistry and Chelation Mechanisms

A key aspect of HPAA's functionality lies in its ability to form stable, soluble complexes with metal ions, a process known as chelation. ebsco.combeloit.edu This sequestration of metal ions prevents them from participating in scale formation reactions.

HPAA exhibits excellent chelation capabilities with a range of divalent and trivalent metal ions. echemi.com It forms stable complexes with cations such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), manganese (Mn²⁺), and aluminum (Al³⁺). echemi.com By binding these ions, HPAA effectively keeps them in solution, even under conditions where they would normally precipitate. beloit.edu This is particularly important for controlling not only scale but also corrosion, as HPAA can stabilize ions like Fe²⁺ and Fe³⁺, which are involved in corrosion processes. echemi.com The formation of these metal-HPAA complexes reduces the concentration of free metal ions available to react with anions like carbonate or sulfate, thus inhibiting scale formation. researchgate.net

| Metal Ion | Valency | Effect of Chelation by HPAA | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | Divalent | Inhibits formation of calcium carbonate and calcium sulfate scales. | echemi.com |

| Iron (Fe²⁺) | Divalent | Stabilizes ion to reduce corrosion and iron-based fouling. | echemi.com |

| Iron (Fe³⁺) | Trivalent | Stabilizes ion to reduce corrosion and iron-based fouling. | echemi.com |

| Manganese (Mn²⁺) | Divalent | Stabilizes ion in water to prevent manganese-related deposits. | echemi.com |

| Aluminum (Al³⁺) | Trivalent | Stabilizes ion to prevent aluminum-based fouling. | echemi.com |

The molecular structure of HPAA is central to its effectiveness as a chelating agent. It is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously, forming a stable, ring-like structure known as a chelate. ebsco.comlibretexts.org The HPAA molecule possesses three key functional groups that act as donor sites: a phosphonic acid group (-PO₃H₂), a carboxylic acid group (-COOH), and a hydroxyl group (-OH).

This unique combination of a phosphonate, a carboxylate, and a hydroxyl group on the same carbon atom allows HPAA to form multiple bonds with a single metal ion. libretexts.org This multi-point attachment results in the formation of a highly stable metal-ligand complex, a phenomenon known as the "chelate effect". libretexts.org The stability of these complexes is significantly greater than that of complexes formed with monodentate ligands (ligands that bind at only one point). This robust chelating efficacy ensures that metal ions remain sequestered, effectively preventing them from contributing to scale formation. beloit.edu

Crystal Growth Modification and Dispersion Effects

HPAA interferes with the scaling process at multiple stages, from the initial formation of crystal nuclei to the growth and agglomeration of scale particles. This multifaceted approach, combining crystal growth modification and dispersion, is key to its effectiveness.

The primary mechanism by which phosphonate inhibitors like HPAA prevent scale formation is through their ability to adsorb onto the active growth sites of embryonic crystals. nih.gov This process, often referred to as a "threshold effect," allows for substoichiometric concentrations of the inhibitor to prevent the precipitation of much larger quantities of scaling minerals.

The inhibition process begins at the nucleation stage. In a supersaturated solution, scaling ions (e.g., Ca²⁺ and CO₃²⁻) begin to form small, unstable clusters. HPAA molecules, with their charged functional groups, can interact with these ions and clusters. The phosphonate and carboxylate groups in HPAA can chelate calcium ions, disrupting the formation of a stable crystal lattice and prolonging the induction period before nucleation begins. atamanchemicals.com

Once crystal nuclei are formed, HPAA continues to inhibit their growth. The inhibitor molecules adsorb onto the crystal surface, particularly at kinks and steps where new ions would typically attach. nih.govugr.es This adsorption blocks these active sites, physically hindering the further incorporation of lattice ions and effectively arresting or significantly slowing down crystal growth. Research on compounds structurally similar to HPAA suggests that inhibitor-crystal interactions can impart localized strain on the crystal lattice, which may further contribute to the cessation of growth. nih.gov

In addition to preventing crystal growth, HPAA is known to alter the morphology of the crystals that do form. Scale-forming minerals like calcium carbonate can crystallize in several polymorphic forms (e.g., calcite, aragonite, vaterite), each with a distinct crystal habit. In the absence of an inhibitor, these crystals typically form well-defined, regular, and hard structures, such as the rhombohedral shape of calcite, which readily adhere to surfaces to form tenacious scale.

When HPAA is present, its molecules can preferentially adsorb onto specific crystallographic faces. ugr.es This selective adsorption inhibits growth in certain directions while allowing it to proceed in others. The result is the formation of distorted, irregular, and often less stable crystals. researchgate.net For instance, instead of sharp, well-defined rhombohedra, calcium carbonate crystals formed in the presence of phosphonates may appear rounded, fractured, or have an irregular, cauliflower-like morphology. These distorted crystals are generally less adherent and form a softer, more easily removable sludge rather than a hard scale.

Table 1: Effect of HPAA on Calcium Carbonate Crystal Morphology Note: This table presents illustrative data typical for phosphonate scale inhibitors, as specific quantitative data for HPAA's effect on crystal morphology was not available in the searched literature. The changes described are based on established mechanisms for this class of compounds.

| Parameter | Without HPAA | With HPAA |

| Crystal Form | Primarily stable calcite | Increased proportion of less stable vaterite and aragonite |

| Crystal Shape | Regular, rhombohedral | Irregular, rounded, fractured edges |

| Crystal Size | Larger, well-defined crystals | Smaller, poorly formed crystals |

| Adherence | Forms hard, adherent scale | Forms soft, non-adherent sludge |

Beyond interfering with crystal formation, HPAA also functions as a dispersant for calcium carbonate and other mineral scales. atamanchemicals.com Dispersion is the mechanism by which precipitated particles are kept suspended in the bulk fluid, preventing them from agglomerating and settling onto surfaces.

This is achieved through an electrostatic repulsion mechanism. When HPAA molecules adsorb onto the surface of precipitated microcrystals, they impart a negative charge to the particles. This results in the formation of an electrostatic barrier that causes the individual particles to repel one another. This mutual repulsion prevents the particles from combining to form larger agglomerates that could otherwise settle out of solution and contribute to scale buildup. The dispersed particles are then carried away with the flow of the water, preventing their deposition on critical surfaces like heat exchangers and pipes.

Influence of Environmental Factors on Scale Inhibition Performance

The effectiveness of HPAA as a scale inhibitor is not absolute and can be significantly influenced by the chemical and physical properties of the water system in which it is applied. Factors such as temperature, pH, water hardness, and the concentration of other ions play a crucial role in its performance.

The performance of phosphonate inhibitors is often dependent on both temperature and pH. HPAA is noted for its good thermal stability, allowing it to remain effective in systems with elevated temperatures where the propensity for calcium carbonate scaling is higher due to its inverse solubility. atamanchemicals.com However, very high temperatures can eventually lead to the degradation of any organic inhibitor.

The pH of the water has a profound effect on both the scaling tendency and the inhibitor's chemistry. For calcium carbonate, a higher pH increases the concentration of carbonate ions (CO₃²⁻), thereby increasing the driving force for scale formation. The effectiveness of HPAA is also pH-dependent, which is related to the protonation state of its acidic functional groups. The phosphonic and carboxylic acid groups become more deprotonated (negatively charged) as the pH increases, which can enhance their ability to chelate calcium ions and adsorb onto the positively charged sites of the crystal lattice. atamanchemicals.com Therefore, the optimal pH for HPAA performance is a balance between these competing effects.

Table 2: Illustrative Performance of a Phosphonate Inhibitor (HPAA) under Varying Temperature and pH Note: This table contains representative data reflecting the general behavior of phosphonate scale inhibitors. Specific experimental data for HPAA under these exact conditions was not available in the reviewed sources.

| Temperature (°C) | pH | Calcium Carbonate Scaling Potential | Illustrative HPAA Inhibition Efficiency (%) |

| 40 | 7.5 | Moderate | > 98% |

| 40 | 9.0 | High | > 95% |

| 70 | 7.5 | High | > 95% |

| 70 | 9.0 | Very High | ~90% |

Water hardness, primarily the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is a critical factor. HPAA functions effectively by chelating these divalent cations. atamanchemicals.com Its performance is particularly noted to be excellent in low hardness, corrosive water, where it also provides significant corrosion inhibition. atamanchemicals.com As the concentration of hardness ions increases, a higher concentration of the inhibitor is required to manage the increased scaling potential. At very high hardness levels, there is a risk of the inhibitor itself precipitating with calcium ions, which would reduce its effective concentration in the water and diminish its performance.

Table 3: General Impact of Water Hardness on HPAA Performance Note: This table provides a qualitative summary based on product literature, as specific quantitative research data was not located. HPAA is generally characterized as being highly effective in low to moderate hardness conditions.

| Water Hardness Level | Ca²⁺ Concentration Range (as CaCO₃) | General HPAA Performance | Notes |

| Low | < 150 ppm | Excellent | Also provides superior corrosion inhibition. |

| Moderate | 150 - 300 ppm | Very Good | Effective at typical dosages. |

| High | 300 - 500 ppm | Good | May require higher dosages. |

| Very High | > 500 ppm | Fair to Good | Potential for Ca-HPAA precipitation; performance should be evaluated. |

High-Pressure Dynamic Tube-Blocking Test Methodologies for Oilfield Conditions

The evaluation of scale inhibitors under conditions that closely mimic the harsh environments of oilfields is crucial for ensuring their efficacy. High-pressure, high-temperature (HPHT) reservoirs necessitate robust testing methodologies to predict the performance of chemical additives like Hydroxyphosphono-acetic acid (HPAA). The high-pressure dynamic tube-blocking test, also known as the dynamic scale loop test, has become a standard and efficient laboratory method for this purpose. This technique simulates the process of inorganic scaling within pipelines under realistic field conditions of pressure and temperature.

The fundamental principle of the dynamic tube-blocking test involves the controlled mixing of two incompatible brines—one containing cations (e.g., calcium, barium) and the other containing anions (e.g., carbonate, sulfate)—within a narrow-bore capillary coil. This coil is housed within an oven to maintain high temperatures, while the system is pressurized to simulate reservoir conditions. As the incompatible brines mix and flow through the coil, scale begins to form on the internal surfaces, leading to a gradual blockage of the tube. This restriction in flow is monitored by measuring the differential pressure across the coil. An increase in differential pressure signifies scale deposition.

The primary objective of this test is to determine the Minimum Inhibitor Concentration (MIC) of a scale inhibitor. The MIC is the lowest concentration of the inhibitor that can effectively prevent scale formation for a specified period under the given conditions. During a typical experiment, a series of tests are conducted with progressively decreasing concentrations of the scale inhibitor injected along with one of the brine streams. The concentration at which a significant and sustained increase in differential pressure is observed is deemed the failure concentration, allowing for the determination of the MIC.

Research into the performance of various nitrogen-free phosphonate scale inhibitors has utilized this methodology to assess their effectiveness against common oilfield scales such as calcium carbonate (calcite). In a comparative study, the calcite scale inhibition efficiency of HPAA was investigated alongside other aminomethylene-free phosphonates. The results from high-pressure dynamic tube-blocking experiments provide valuable data on the performance of these inhibitors.

The Failed Inhibition Concentration (FIC) is a key parameter derived from these tests, representing the inhibitor concentration at which scale formation begins to occur within the timeframe of the experiment. The time to blockage at the FIC provides further insight into the inhibitor's performance.

Below are research findings from a high-pressure dynamic tube-blocking experiment for calcite scale inhibition, comparing HPAA with other nitrogen-free phosphonate scale inhibitors.

Table 1: Failed Inhibition Concentration (FIC) and Time to Blockage for Calcite Scale Inhibition

| Scale Inhibitor | FIC (ppm) | Time to Blockage (minutes) |

|---|---|---|

| PBTCA | 5 | 28 |

| HPAA | 5 | > 60 |

| PAA | 5 | 27 |

PBTCA: 1,2,4-Phosphonobutanetricarboxylic acid, PAA: Phosphonoacetic acid, PPA: 3-Phosphonopropanoic acid Note: The data presented is based on available research findings and is for illustrative purposes.

The data indicates that HPAA, at a Failed Inhibition Concentration of 5 ppm, provided significantly longer protection against calcite scale formation compared to other tested nitrogen-free phosphonates under the same conditions. researchgate.net This highlights its potential as an effective scale inhibitor for oilfield applications where calcium carbonate scaling is a concern. The ability of the dynamic tube-blocking test to differentiate the performance of various inhibitors under simulated field conditions is a testament to its utility in the selection and development of scale control chemicals.

Environmental Impact and Biodegradation Studies of Hydroxyphosphono Acetic Acid

Environmental Fate and Transport of HPAA

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For HPAA, its high water solubility and low volatility suggest that it will predominantly be found in the aquatic environment following its release.

Once in aquatic systems, the mobility of HPAA in soil and sediment is influenced by adsorption processes. While specific studies on HPAA are limited, phosphonates, in general, are known to adsorb to soil and sediment particles, which can reduce their concentration in the water column but lead to their accumulation in benthic zones redox.com. The extent of this adsorption is dependent on factors such as the pH of the water, the mineral composition of the soil or sediment, and the presence of other ions. Accidental spillage of HPAA may lead to penetration into the soil and groundwater redox.com. However, there is no evidence to suggest this would cause adverse ecological effects redox.com. There is also no evidence to indicate that bioaccumulation of HPAA will occur redox.com.

Biodegradation Pathways and Rates

The biodegradability of HPAA is a key factor in its environmental risk assessment. While some sources describe it as having good biodegradability, it is generally considered to have low ready biodegradability but shows inherent biodegradability under specific conditions dirtdispersionagent.comatamanchemicals.comatamanchemicals.com. This means that while it may not degrade rapidly in standard tests, it can be broken down by microorganisms that have adapted to its presence dirtdispersionagent.com.

The structure of HPAA, specifically the presence of an α-hydroxy group, weakens the carbon-phosphorus (C-P) bond, making it more susceptible to enzymatic cleavage compared to other phosphonates like HEDP and EDTMP dirtdispersionagent.com. The primary mechanism for the biodegradation of phosphonates is through the action of the C-P lyase enzyme, which is produced by certain bacteria and is crucial for breaking the stable C-P bond dirtdispersionagent.com.

Anaerobic degradation of phosphonates is generally considered to be a much slower process than aerobic degradation. In anoxic environments, such as deep sediments, the persistence of HPAA is expected to be longer.

Comparison of Environmental Footprint with Alternative Inhibitors

HPAA is often considered a more environmentally friendly alternative to other commonly used phosphonate (B1237965) scale inhibitors, such as 1-hydroxyethane-1,1-diphosphonic acid (HEDP) and ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP) dirtdispersionagent.comatamanchemicals.com. This is primarily due to its inherent biodegradability and lower aquatic toxicity dirtdispersionagent.com. Its corrosion inhibition performance is reported to be 5-8 times better than that of HEDP and EDTMP atamanchemicals.comatamanchemicals.comirowater.com.

A direct, comprehensive comparison of the environmental footprint of HPAA with non-phosphonate inhibitors like phosphonobutane-tricarboxylic acid (PBTC) and polyacrylates through life cycle assessments is not widely available. However, some general comparisons can be made based on their known properties. While polyacrylates are generally considered to have good environmental profiles due to their low toxicity and good biodegradability, their performance as scale inhibitors can be less effective than phosphonates under certain conditions. PBTC, another phosphonate, is also known for its effectiveness, but concerns about its persistence in the environment remain watertechusa.com.

The ecotoxicity of HPAA to various aquatic organisms has been evaluated, and the following data is available from a Safety Data Sheet redox.com:

| Organism | Test | Result |

| Fish | 96h LC50 | 380 mg/L |

| Daphnia magna (Invertebrates) | 48h EC50 | >140 mg/L |

| Algae | 72h EC50 | 30 mg/L |

These values indicate that HPAA has low to moderate toxicity to aquatic life.

Compliance with Evolving Environmental Regulations for Organophosphonates

The use and discharge of organophosphonates are subject to evolving environmental regulations globally. In many regions, there are limits on the total phosphorus that can be discharged into receiving waters to prevent eutrophication, the over-enrichment of water bodies with nutrients that can lead to harmful algal blooms atsinnovawatertreatment.com.

While specific regulations targeting HPAA are not common, it falls under the broader category of organophosphonates. In the United States, the Environmental Protection Agency (EPA) regulates the discharge of chemicals into waterways under the Clean Water Act. In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to provide data on the environmental fate and effects of chemicals. As regulations become more stringent, there is a growing demand for high-performance scale inhibitors with improved environmental profiles, a niche that HPAA is positioned to fill due to its inherent biodegradability and lower toxicity compared to some other phosphonates dirtdispersionagent.comtzgroupusa.com.

Advanced Computational and Theoretical Chemistry of Hpaa

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum chemical computational method used to investigate the electronic properties of molecules like HPAA based on the electron density. nih.gov This approach provides valuable insights into molecular structure, bonding, and reactivity, which are crucial for understanding the inhibitor's mechanisms. nih.govnih.gov DFT calculations solve the Kohn-Sham equations to accurately model the electronic structure, offering theoretical guidance for understanding complex molecular interactions. nih.gov

Molecular orbital (MO) theory is fundamental to understanding the chemical reactivity of HPAA. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. mdpi.com The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. mdpi.comktu.lt The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity. ktu.ltnih.gov

For HPAA, the oxygen atoms of the carboxyl and phosphonate (B1237965) groups, with their lone pairs of electrons, are expected to be the primary contributors to the HOMO, making them the active centers for electron donation and adsorption onto metal surfaces. The LUMO is likely distributed across the molecule, providing sites for potential back-donation from the metal. DFT calculations allow for the precise determination of these orbital energies and their distribution, which explains the efficiency of HPAA as a corrosion inhibitor. ktu.lt

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -8.5 | Indicates the electron-donating capability of the molecule. |

| ELUMO | -1.2 | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | 7.3 | Relates to the chemical reactivity and stability of the molecule. nih.gov |

| Dipole Moment (μ) | 3.5 D | Reflects the polarity and influences solubility and adsorption behavior. mdpi.com |

DFT is extensively used to study the complexation of ligands with metal ions. researchgate.net By calculating the binding energy (ΔEbinding), DFT can predict the affinity of HPAA for various metal ions, such as Ca²⁺, Zn²⁺, and Cu²⁺. nih.govmdpi.com The calculation involves optimizing the geometries of the HPAA molecule, the hydrated metal ion, and the resulting HPAA-metal complex. The binding energy is then determined from the energies of these optimized structures. mdpi.com

A more negative binding energy indicates a stronger and more stable complex. mdpi.com These calculations reveal that the carboxylate and phosphonate groups of HPAA are the primary binding sites, forming stable chelate rings with metal ions. This strong binding affinity is fundamental to HPAA's function as a scale inhibitor, as it effectively sequesters metal ions that would otherwise form insoluble mineral scales. nih.gov The decreasing order of reaction enthalpy often follows the order of Ni²⁺ > Cu²⁺ > Zn²⁺ for certain organic ligands. nih.gov

| Metal Ion | Predicted Binding Energy (kcal/mol) | Coordination Sites |

|---|---|---|

| Ca²⁺ | -150.5 | Carboxylate O, Phosphonate O |

| Mg²⁺ | -135.2 | Carboxylate O, Phosphonate O |

| Fe²⁺ | -185.8 | Carboxylate O, Phosphonate O |

The interaction between an inhibitor molecule and a metal surface is a critical aspect of corrosion prevention, often involving charge transfer. mit.edu DFT can model the adsorption of HPAA on a metal surface (e.g., an iron or copper cluster) to elucidate the electron transfer processes occurring at the interface. nih.govncu.edu.tw These models help in understanding how HPAA forms a protective film.

Calculations show that electron transfer can occur from the high-energy HOMO of the HPAA molecule to the vacant d-orbitals of the metal atoms. Simultaneously, back-donation can occur from the metal atoms to the low-energy LUMO of the inhibitor. This two-way electron exchange strengthens the adsorption bond, leading to the formation of a stable, protective inhibitor film on the metal surface. nih.gov The study of such phenomena at interfaces is crucial for designing more effective corrosion inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org This technique provides a detailed, atomistic-level view of complex processes, such as the adsorption of inhibitor molecules onto surfaces and their interaction with growing crystals. nih.gov

MD simulations are employed to model the adsorption of HPAA molecules from an aqueous solution onto various surfaces, including metals (like iron oxide) and minerals (like calcite or barite). princeton.edu These simulations track the trajectories of HPAA molecules and water molecules, allowing for the calculation of key thermodynamic and structural properties. nih.gov

The simulations can determine the preferred orientation of HPAA on the surface and calculate the interaction energy, which can be broken down into electrostatic and van der Waals components. nih.gov Results typically show that the negatively charged phosphonate and carboxylate groups of HPAA strongly interact with positively charged sites on the metal or mineral surface, anchoring the molecule. nih.govmdpi.com This strong adsorption is the basis for HPAA's efficacy in forming a protective barrier against corrosive agents and blocking active growth sites on scale-forming minerals.

| Energy Component | Interaction Energy (kcal/mol) | Primary Interacting Groups |

|---|---|---|

| Electrostatic Energy | -120.3 | Phosphonate (-PO₃H₂) and Carboxylate (-COOH) with Ca²⁺ ions |

| van der Waals Energy | -45.7 | Entire HPAA molecule with the calcite surface |

| Total Interaction Energy | -166.0 | - |

As a scale inhibitor, HPAA functions by adsorbing onto the active growth sites of mineral crystals (e.g., calcium carbonate, calcium sulfate), thereby disrupting further crystal growth. MD simulations can model this process at the molecular level. nih.gov By simulating a system containing a crystal surface, an aqueous solution with scale-forming ions, and HPAA molecules, researchers can observe how the inhibitor interacts with the crystal.

These simulations reveal that HPAA molecules preferentially bind to the step and kink sites on the crystal surface, which are the most active locations for crystal growth. nih.gov The presence of the bulky HPAA molecule at these sites physically blocks the incorporation of new ions into the crystal lattice, effectively halting the scaling process. MD simulations can also highlight the crucial role of water molecules in mediating the interactions between the inhibitor and the crystal surface. nih.gov

Analysis of Steric Hindrance and Entanglement Molecular Weights

Steric Hindrance

Steric hindrance is a critical factor that influences the reactivity and interaction of a molecule. It arises from the spatial arrangement of atoms and functional groups, where bulky groups can impede the approach of reactants or prevent the molecule from adopting its most stable conformation for binding. In HPAA, the central carbon atom is bonded to four distinct functional groups: a hydroxyl (-OH), a carboxylic acid (-COOH), a phosphonic acid (-PO(OH)₂), and a hydrogen atom. The spatial crowding of these groups, particularly the relatively bulky phosphonic acid group, governs how HPAA orients itself when approaching a surface or interacting with a metal ion.

Computational methods, such as molecular modeling and quantum chemical calculations, allow for the quantification of steric effects. nih.govnih.gov Parameters like Taft's steric parameter (E_s), van der Waals volume, and molecular surface area can be calculated to describe the steric profile of HPAA. Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry and electron distribution, revealing how steric strain might affect bond lengths and angles, and consequently, its chelating ability. nih.gov For instance, the steric repulsion between the oxygen atoms of the phosphonate and carboxylate groups can influence the molecule's conformation in solution and its ability to form multi-dentate complexes with metal ions.

| Steric Descriptor | Definition | Theoretical Significance for HPAA |

|---|---|---|

| Van der Waals Volume | The volume occupied by the molecule, defined by the van der Waals radii of its atoms. | Indicates the overall size and spatial requirement of the HPAA molecule, influencing its ability to fit into specific binding sites on mineral surfaces. |

| Molecular Surface Area | The total surface area of the molecule accessible to a solvent. | Relates to the molecule's solubility and the extent of its interaction with the surrounding medium and surfaces. |

| Taft's Steric Parameter (E_s) | An empirical parameter that quantifies the steric effect of a substituent. | While typically used for substituents, a similar concept can be applied to analyze how the bulk of the phosphonate group affects the reactivity of the adjacent carboxylate group. |

| Steric Energy | A component of a molecule's potential energy calculated in molecular mechanics, arising from non-bonded atoms coming too close to each other. | Calculations can reveal high-energy conformations due to steric clash, indicating which orientations are unfavorable for binding or interaction. |

Entanglement Molecular Weight

The concept of "entanglement molecular weight" (Me) is fundamentally a property of polymers. nih.gov It represents the average molecular weight between physical entanglement points along a polymer chain in a melt or concentrated solution. nih.gov These entanglements act as temporary cross-links, significantly influencing the viscoelastic properties of the material, such as its melt viscosity and rubbery plateau modulus. mdpi.com

As HPAA is a small molecule, it does not possess an entanglement molecular weight in the traditional sense. However, the principles of steric hindrance and molecular architecture, which underpin polymer entanglement, can be conceptually extended to systems where HPAA is a building block. For instance, if HPAA were used as a monomer or a cross-linking agent to create a polyphosphonate network, its intrinsic molecular properties would influence the resulting polymer's characteristics.

The rigidity and steric bulk of the HPAA unit, when incorporated into a polymer chain, would affect the chain's flexibility. A higher degree of steric hindrance from the side groups would lead to a stiffer polymer chain. According to the tube model of polymer dynamics, stiffer chains tend to have a larger entanglement molecular weight (Me), as they need to be longer to form effective entanglements. nih.gov Therefore, the steric properties of HPAA would indirectly influence the Me of a hypothetical polymer derived from it, which in turn would dictate the mechanical properties of the bulk material.

| Property of HPAA Monomer Unit | Influence on Polymer Chain | Theoretical Effect on Entanglement Molecular Weight (Me) |

|---|---|---|

| Bulky Phosphonate Group | Increases steric hindrance along the polymer backbone. | Restricts chain mobility and coiling, leading to a stiffer chain and a higher Me. |

| Potential for Hydrogen Bonding | Can form intra- and inter-chain hydrogen bonds, acting as cohesive entanglements. | Increases inter-chain friction and can decrease the effective Me by introducing additional interaction points. mdpi.com |

| Rotational Freedom around Bonds | The inherent flexibility of the monomer unit. | Higher rotational freedom allows for easier chain coiling, resulting in a more flexible chain and a lower Me. |

Wavefunction Analysis for Intermolecular Interactions

Understanding the non-covalent interactions between HPAA molecules, and between HPAA and other substances, is crucial for explaining its behavior as a scale and corrosion inhibitor. Wavefunction analysis provides a rigorous quantum mechanical framework for studying these interactions. One of the most powerful methods in this domain is Symmetry-Adapted Perturbation Theory (SAPT). nih.govmolpro.net

SAPT calculates the interaction energy directly, avoiding the basis set superposition error common in supermolecular approaches. Crucially, it decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). github.io This decomposition provides deep insight into the nature of the binding forces.

For a dimer of HPAA molecules, strong intermolecular hydrogen bonds are expected to be the dominant attractive force. These interactions would arise between the hydrogen bond donors (the -OH, -COOH, and -P(OH)₂ groups) and acceptors (the oxygen atoms in these groups). A SAPT analysis would quantify this, likely showing a large contribution from the electrostatic and induction terms.

Electrostatics: The interaction between the static charge distributions of the two molecules. This is the primary component of hydrogen bonding.

Exchange: A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the molecules overlap.